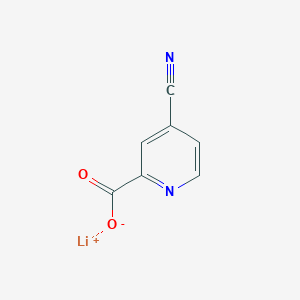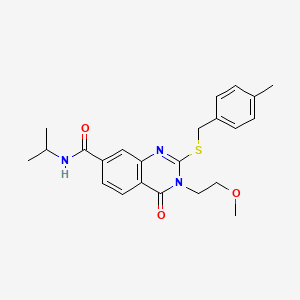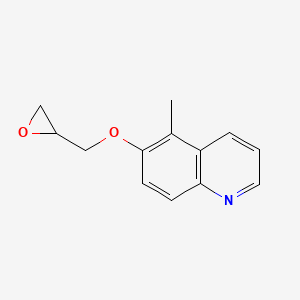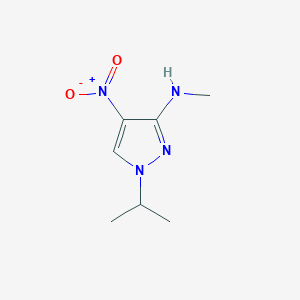
锂;4-氰基吡啶-2-羧酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Lithium;4-cyanopyridine-2-carboxylate” is a chemical compound with the CAS Number: 1400678-88-7 . It is available in powder form .
Molecular Structure Analysis
The molecular weight of “Lithium;4-cyanopyridine-2-carboxylate” is 154.05 . The InChI code is1S/C7H4N2O2.Li/c8-4-5-1-2-9-6 (3-5)7 (10)11;/h1-3H, (H,10,11);/q;+1/p-1 . Physical And Chemical Properties Analysis
“Lithium;4-cyanopyridine-2-carboxylate” is a powder that should be stored at room temperature .科学研究应用
1. Synthesis of Carbonates from Alcohols and CO2 Lithium 4-Cyanopicolinate can be used in the synthesis of carbonates from alcohols and CO2 . This process involves the coupling of different classes of alcohols with carbon dioxide to afford linear and cyclic carbonates . The compound can be used in the synthesis of acyclic carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and diphenyl carbonate (DPC), which have attracted considerable attention over the past decades .
2. Catalyst in the Synthesis of Acyclic Carbonates The compound can act as a catalyst in the synthesis of acyclic carbonates . The direct reaction between CO2 and methanol to produce DMC and related acyclic carbonates is an attractive process, but it is limited by equilibrium . The development of efficient catalysts, in combination with a dehydrating agent, has become a major focus in the synthesis of acyclic carbonates .
Synthesis of Polycarbonates
Lithium 4-Cyanopicolinate can be used in the synthesis of polycarbonates . For example, diphenyl carbonate (DPC) has found wide application in polycarbonate synthesis .
Synthesis of Copper-Centered Coordination Complex
The compound can be used in the creation of a novel copper-centered coordination complex . The structure of the synthesized complex was clarified using elemental analysis, Fourier transform infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction technique .
Biochemical Parameters of Model Organism
The effects of the newly synthesized complex on metabolic, antioxidant, and biochemical parameters of Galleria mellonella larvae were investigated . The study showed that the newly synthesized complex could be a potential chemical against pests .
Functionalized Flow Battery
The compound can be used in a flow battery-relevant medium . The study hypothesized that installing a phenyl substituent on the cyanopyridines would improve the cycling stability of 2-CNPy and 4-CNPy and possibly prevent the dimerization .
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various hazards such as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
作用机制
Target of Action
The primary target of the lithium ion, a key component of Lithium 4-Cyanopyridine-2-Carboxylate, is the nervous system. Lithium ions can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .
Mode of Action
Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown .
Biochemical Pathways
Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .
Pharmacokinetics
Lithium salts are known for their mood-stabilizing effects and are used in the treatment of bipolar disorder . More research is needed to understand the ADME properties of this specific compound.
Result of Action
The result of lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder. It counteracts both mania and depression
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium-based compounds. For instance, the extraction and production of lithium involve large quantities of energy and water, which can have environmental implications . Additionally, the disposal and recycling of lithium batteries, which may contain compounds like Lithium 4-Cyanopyridine-2-Carboxylate, are important considerations for environmental sustainability .
属性
IUPAC Name |
lithium;4-cyanopyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.Li/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROZUNJAQNHXGG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=C(C=C1C#N)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3LiN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;4-cyanopyridine-2-carboxylate | |
CAS RN |
1400678-88-7 |
Source


|
| Record name | lithium 4-cyanopyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)
![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)



![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)



![[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2412230.png)



![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)